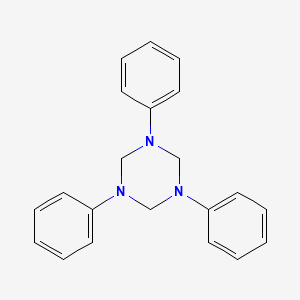

Hexahydro-1,3,5-triphenyl-1,3,5-triazine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9419. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,3,5-triphenyl-1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASMRQAVWVVDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059032 | |

| Record name | 1,3,5-Triazine, hexahydro-1,3,5-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-78-1 | |

| Record name | Hexahydro-1,3,5-triphenyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triphenylhexahydro-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 91-78-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, hexahydro-1,3,5-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, hexahydro-1,3,5-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1,3,5-triphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIPHENYLHEXAHYDRO-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3TZ97444K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Hexahydrotriazines in Organic Chemistry and Materials Science

The broader class of hexahydrotriazines, to which Hexahydro-1,3,5-triphenyl-1,3,5-triazine belongs, holds considerable importance in both organic chemistry and materials science. These heterocycles are recognized for their role as versatile intermediates and building blocks in the synthesis of more complex molecular architectures. chemimpex.comontosight.ai Their stable ring system provides a robust scaffold upon which various functionalities can be introduced, leading to a diverse array of derivatives with tailored properties.

In the realm of materials science, hexahydrotriazines are particularly valued for their application in polymer chemistry. They can function as effective crosslinking agents, enhancing the mechanical properties and thermal stability of various polymers. chemimpex.com This crosslinking introduces a three-dimensional network structure within the polymer matrix, leading to materials with increased rigidity, durability, and resistance to heat. Such enhanced materials find utility in demanding applications, including the automotive and aerospace industries. chemimpex.com The incorporation of the triazine ring can also impart improved flame retardant and coating properties to materials. chemimpex.com

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₁N₃ |

| Molecular Weight | 315.41 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 140-152 °C researchgate.net |

| Solubility | Soluble in dichloromethane, chloroform, and dimethyl sulfoxide (B87167) researchgate.net |

Note: The data in this table is compiled from various chemical suppliers and research articles.

Research Trajectory and Current Focus Areas for Hexahydro 1,3,5 Triphenyl 1,3,5 Triazine

Classical Condensation Reactions

The traditional and most common method for synthesizing this compound is the condensation reaction between aniline (B41778) and formaldehyde (B43269). wikipedia.org This approach can be performed under various catalytic conditions, including acidic and neutral environments.

Aniline-Formaldehyde Condensation

The fundamental reaction involves the cyclotrimerization of three equivalents of aniline with three equivalents of formaldehyde. The N,N',N''-trisubstituted hexahydro-1,3,5-triazines are formed through this condensation process, with 1-alkanolamines as key intermediates. wikipedia.org

The condensation of aniline with formaldehyde is frequently carried out in the presence of an acid catalyst. google.com This method is a cornerstone for the industrial production of related compounds and has been extensively studied. The acidic environment facilitates the reaction, leading to the formation of the stable triazine ring.

The reaction mechanism in an acidic medium is a multi-step process. Initially, aniline reacts with formaldehyde to generate N-hydroxymethyl aniline. In the presence of acid, this intermediate rapidly dehydrates to form an N-methylidene anilinium species. This electrophilic species then reacts with another aniline molecule. The process continues, ultimately leading to the cyclization that forms the hexahydro-1,3,5-triazine ring.

In many synthetic procedures, aqueous formaldehyde is replaced by its polymeric forms, such as paraformaldehyde or trioxane. researchgate.netorgsyn.org These solid sources of formaldehyde can be easier to handle and allow for better control of the reaction. The depolymerization of these sources in situ provides monomeric formaldehyde for the reaction with aniline. The use of paraformaldehyde for the synthesis of 1,3,5-triaryl-1,3,5-hexahydrotriazines in inert solvents has been well-documented. scilit.com

While acetic anhydride (B1165640) is a common reagent in organic synthesis, its primary role in reactions involving formaldehyde and amines is often to form N,N',N"-triacyltriazines. wikipedia.org In the context of producing this compound, its use is not standard. However, in related syntheses of hexahydro-1,3,5-triacyl-s-triazines from nitriles and paraformaldehyde, acetic anhydride is used in the presence of a sulfuric acid catalyst. orgsyn.org The anhydride acts as an acylating agent, leading to the acylated triazine derivative rather than the N-phenyl substituted one. pearson.com

The synthesis of hexahydrotriazines is known to be sensitive to pH. researchgate.netbenthamdirect.com Recognizing the limitations and potential side reactions associated with acidic conditions, researchers have explored the synthesis of this compound under neutral conditions. These approaches aim to avoid the use of corrosive acids and simplify the work-up procedures.

To facilitate the reaction under neutral conditions, various catalysts and solvent systems have been investigated. Polyethylene glycol (PEG-400) has emerged as a highly effective and environmentally friendly medium for this synthesis. researchgate.netbenthamdirect.com A study demonstrated that using PEG-400 as a neutral solvent medium with a grindstone technique can produce sym-triazine derivatives in excellent yields (70-95%) within a very short reaction time (5-7 minutes). researchgate.net

| Entry | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | TBAB | 20 | 65 |

| 2 | Dicationic IL | 20 | 75 |

| 3 | [Bmim]BF4 | 15 | 75 |

| 4 | PEG-400 | 5 | 95 |

| 5 | Neat | 35 | 50 |

Neutral Reaction Conditions

Advanced and Green Synthesis Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing triazine derivatives. These protocols often involve the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly reduce reaction times and energy consumption. mdpi.comnih.gov

Microwave-assisted synthesis has been successfully applied to the preparation of various hexahydro-1,3,5-triazine derivatives. tandfonline.comtandfonline.com For instance, a multi-component condensation of substituted ureas/thioureas, aqueous formaldehyde, and aromatic amines under microwave irradiation can yield 2-thioxo- or 2-oxo-hexahydro-1,3,5-triazines in quantitative yields within 30-60 seconds. tandfonline.comtandfonline.com This method often uses water as a solvent, further enhancing its green credentials. scite.ai Microwave irradiation has proven to be a general and advantageous method for synthesizing triazine derivatives, as the rapid heating avoids the decomposition of reagents and products, leading to cleaner reactions and higher yields. chim.it

Ultrasound-assisted synthesis is another green technique that has been employed for the preparation of 1,3,5-triaryl-1,3,5-hexahydrotriazines from aryl amines and aqueous formaldehyde. jmaterenvironsci.com Ultrasonic irradiation enhances reaction rates and allows reactions to proceed under milder conditions, often in shorter time frames and with higher yields compared to traditional methods. nih.govjmaterenvironsci.com A sonochemical protocol for synthesizing 1,3,5-triazine (B166579) derivatives using water as a solvent has been shown to be significantly "greener" than classical heating methods, with reaction times as short as 5 minutes and yields exceeding 75%. nih.govnih.gov

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to traditional methods. Its application in the synthesis of this compound from aryl amines and formaldehyde has demonstrated considerable advantages. jmaterenvironsci.comresearchgate.net

Enhanced Reaction Rates and Yields

The use of ultrasound significantly accelerates the reaction, leading to higher yields in shorter time frames compared to conventional stirring methods. jmaterenvironsci.comclockss.org For instance, the synthesis of 1,3,5-tris-arylhexahydro-1,3,5-triazines catalyzed by triethylamine (B128534) (Et3N) under ultrasound irradiation at room temperature is notably faster and produces better yields. clockss.org This enhancement is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby increasing the reactivity of the molecules.

A comparative study on the synthesis of a specific derivative, 1,3,5-tri-p-tolyl-hexahydro-1,3,5-triazine, highlights the efficiency of the ultrasound method. While conventional stirring required a longer duration and resulted in lower yields, the ultrasound-assisted method, particularly with Et3N as a catalyst, produced a 96% yield. clockss.org

Optimization of Solvent Systems (e.g., Ethanol (B145695)/Water Mixtures)

The choice of solvent plays a crucial role in the efficiency of the ultrasound-assisted synthesis. Studies have shown that a mixture of ethanol and water is an optimal solvent system for the synthesis of 1,3,5-triaryl-1,3,5-hexahydrotriazines. jmaterenvironsci.com Specifically, a 60:40 mixture of ethyl alcohol and water has been found to produce the maximum yield in a reasonably short time compared to other solvents. jmaterenvironsci.com The use of water as a solvent, facilitated by sonication, aligns with the principles of green chemistry by reducing reliance on hazardous organic solvents. jmaterenvironsci.comnih.gov

Sonochemical Protocol Advantages

Sonochemical methods offer several advantages over traditional synthetic routes. These include:

Efficiency and Speed: Reactions are often completed in minutes rather than hours. nih.govnih.gov For some 1,3,5-triazine derivatives, yields of over 75% can be achieved in as little as 5 minutes. nih.govresearchgate.net

Green Chemistry: The use of water as a solvent and reduced energy consumption make it an environmentally friendly method. nih.govresearchgate.net Analysis has shown that the sonochemical protocol can be significantly "greener" than conventional heating methods. nih.gov

Convenience: The methodology is convenient and easily controlled. jmaterenvironsci.com

Grindstone Technique in Synthesis

Catalytic Approaches Utilizing Aryl Sulfonic Acids

Aryl sulfonic acids, often in combination with sulfuric acid, serve as effective catalysts for the preparation of certain hexahydro-1,3,5-triazine derivatives. This method is particularly noted for its application in the synthesis of hexahydro-1,3,5-triacyl-s-triazines from a polymeric formaldehyde, a nitrile, and an aliphatic anhydride. google.com The catalyst system typically consists of a benzene (B151609) or naphthalene (B1677914) sulfonic acid containing a small percentage of sulfuric acid and water. google.com

The concentration of sulfuric acid is a critical parameter for catalytic efficiency. For the synthesis of related triazines, concentrations below 0.5% lead to incomplete conversion, while exceeding 7.0% can promote undesirable polymerization. This catalytic system enhances the electrophilicity of the nitrile carbon, facilitating the reaction. For example, the synthesis of hexahydro-1,3,5-triacrylyl-s-triazine using this method resulted in a 68% yield. google.com

Functionalized Graphitic Carbon Nitride Catalysis

Graphitic carbon nitride (g-C3N4), a metal-free polymeric semiconductor, has gained attention as a sustainable catalyst in various organic transformations. mdpi.comnih.gov Its unique electronic and optical properties, coupled with high thermal and chemical stability, make it a promising candidate for photocatalysis. mdpi.comnih.gov While the direct use of functionalized graphitic carbon nitride for the synthesis of this compound is mentioned as a preparative method, detailed research findings on this specific application are not elaborated upon in the provided search results. researchgate.net The synthesis of g-C3N4 itself typically involves the thermal condensation of nitrogen-rich precursors like melamine (B1676169) or urea. ucl.ac.uk

Data Tables

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of 1,3,5-tri-p-tolyl-hexahydro-1,3,5-triazine

| Method | Catalyst | Yield (%) | Reaction Time |

| Conventional Stirring | None | Lower | Longer |

| Ultrasound Irradiation | Et3N | 96 | Shorter |

Data synthesized from research on ultrasound-assisted synthesis. clockss.org

Table 2: Effect of Solvent System on Ultrasound-Assisted Synthesis of 1,3,5-triaryl-1,3,5-hexahydrotriazines

| Solvent System | Relative Yield |

| Ethanol/Water (60:40) | Maximum |

| Other Solvents | Lower |

Data based on studies optimizing solvent systems. jmaterenvironsci.com

Comparative Analysis of Synthetic Efficiencies and Sustainability

The traditional synthesis of this compound involves the direct condensation of aniline with aqueous formaldehyde or its solid polymer, paraformaldehyde. researchgate.netugm.ac.id While straightforward, this method often requires specific conditions to achieve high yields and may involve the use of organic solvents.

In a move towards more efficient and environmentally benign processes, a "rapid and efficient" high-yield synthesis has been reported using paraformaldehyde. unityfvg.it This method focuses on optimizing reaction conditions to maximize the output and minimize reaction times.

A notable innovation in the synthesis of this compound is the application of a functionalized graphitic carbon nitride catalyst. researchgate.net This "green" synthetic route is conducted in an aqueous medium, significantly improving the sustainability profile of the synthesis by reducing the reliance on volatile organic solvents. Polyethylene glycol (PEG-400) has also been utilized as a superior solvent in conjunction with this catalytic system. researchgate.net

The following tables provide a comparative overview of the different synthetic methodologies based on available research data.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Reactants | Solvent | Catalyst | Key Advantages |

| Conventional Synthesis | Aniline, Formaldehyde/Paraformaldehyde | Varies (often organic solvents) | None typically mentioned | Simple, well-established procedure. |

| Rapid, High-Yield Synthesis | Aniline, Paraformaldehyde | Not specified in detail in abstract | Not specified in detail in abstract | High efficiency and yield. unityfvg.it |

| Catalytic "Green" Synthesis | Aniline, Formaldehyde | Aqueous Medium / PEG-400 | Functionalized Graphitic Carbon Nitride | Environmentally friendly, use of non-toxic solvent. researchgate.net |

Table 2: Analysis of Synthetic Efficiency

| Methodology | Reported Yield | Reaction Time | Reaction Temperature |

| Conventional Synthesis | Variable | Not specified in detail | Not specified in detail |

| Rapid, High-Yield Synthesis | High (specific percentage not detailed in abstract) | Rapid | Not specified in detail |

| Catalytic "Green" Synthesis | Not specified in detail | Not specified in detail | Not specified in detail |

A comprehensive, direct comparison of the quantitative aspects of these methods is challenging due to the limited side-by-side experimental data in the currently available literature. However, the trend indicates a clear shift towards methodologies that are not only more efficient in terms of yield and reaction time but also significantly more sustainable. The use of a recyclable catalyst and aqueous reaction media represents a substantial advancement in the synthesis of this compound, aligning with the principles of green chemistry. Further research providing detailed, comparative quantitative data would be invaluable for a complete assessment of the efficiencies of these promising synthetic routes.

Mechanistic Investigations of Hexahydro 1,3,5 Triphenyl 1,3,5 Triazine Formation

Mannich Reaction Pathways

The formation of the Hexahydro-1,3,5-triphenyl-1,3,5-triazine ring can be conceptualized through pathways that bear a strong resemblance to the Mannich reaction. The Mannich reaction, in its classic sense, involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. In the context of triazine formation, aniline (B41778) acts as both the amine and the substrate for aminoalkylation.

The reaction can be initiated by the formation of an electrophilic iminium ion (methyleneanilinium) from the reaction of aniline and formaldehyde, particularly under acidic conditions. mdpi.com This iminium ion is a key intermediate, characteristic of Mannich reactions. The reaction sequence can be described as follows:

Formation of the Iminium Ion: Aniline attacks the carbonyl carbon of formaldehyde, followed by dehydration, to form the reactive methyleneanilinium ion.

Electrophilic Attack: A second aniline molecule, acting as a nucleophile, attacks the iminium ion. This step is an aminomethylation, a core feature of the Mannich reaction.

Chain Growth and Cyclization: The process continues with subsequent additions of formaldehyde and aniline molecules, leading to linear intermediates that ultimately cyclize to form the thermodynamically stable hexahydro-1,3,5-triazine ring.

Research on related systems supports this pathway. For instance, asymmetric Mannich-type reactions have been successfully carried out using pre-formed 1,3,5-triaryl-1,3,5-triazinanes as reagents, highlighting the relevance of Mannich chemistry in the context of these heterocycles. researchgate.net

Cyclocondensation Mechanisms

The predominant mechanism for the formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is described as a cyclocondensation reaction. wikipedia.org This process involves the sequential condensation of three molecules of a primary amine with three molecules of formaldehyde, eliminating three molecules of water. wikipedia.org

The reaction is believed to proceed in a stepwise manner. In neutral media, the initial interaction is between the nitrogen atom of aniline and formaldehyde, leading to the formation of N-methylol aniline derivatives. researchgate.net These intermediates can then react with other aniline molecules. A proposed mechanism involves the rapid, reversible formation of the conjugate acid of methyleneaniline, which is then followed by a rate-determining condensation step with another aniline molecule. acs.org This step-by-step condensation builds a linear trimer which then undergoes an intramolecular cyclization to yield the final product.

Intermediates and Transition States in Formation Reactions

Hemiaminals (N-hydroxymethyl aniline): The initial reaction between aniline and formaldehyde produces a hemiaminal, also known as N-hydroxymethyl aniline or an alkanolamine. mdpi.comwikipedia.org This species is formed by the nucleophilic attack of the aniline nitrogen on the formaldehyde carbonyl carbon. mdpi.com Hemiaminals have been observed as initial products in related reactions. researchgate.netwikimedia.org

Iminium Ions (Methyleneanilinium): In acidic media, the N-hydroxymethyl aniline intermediate can rapidly lose a molecule of water to form a highly electrophilic N-methylidene anilinium ion, also referred to as the conjugate acid of methyleneaniline. mdpi.comacs.org This cation is a central intermediate that readily reacts with another aniline molecule. mdpi.com

Linear Adducts: The reaction between the methyleneanilinium ion and an aniline molecule leads to the formation of a linear dimer, N-(p-aminobenzyl)aniline (PABA) in related syntheses. mdpi.com Further reactions with formaldehyde and aniline extend this chain, forming a linear trimer which is the direct precursor to the cyclic product.

The transition states in these reactions involve the approach of the nucleophilic aniline to the electrophilic formaldehyde or iminium ion centers. Quantum chemical calculations on analogous systems, such as the formation of 4,4′-methylene diphenyl diamine (MDA) from aniline and formaldehyde, suggest the formation of pre-reactive complexes where formaldehyde is hydrogen-bonded to the amine before the key bond-forming steps occur. mdpi.com

| Intermediate | Description | Role in Formation |

| N-hydroxymethyl aniline | Product of the initial addition of aniline to formaldehyde. mdpi.com | Precursor to the iminium ion. mdpi.com |

| Methyleneanilinium ion | Formed by the dehydration of N-hydroxymethyl aniline in acidic conditions. mdpi.comacs.org | Key electrophile that reacts with aniline molecules. mdpi.comacs.org |

| Linear Oligomers | Short chains formed by the sequential addition of aniline and formaldehyde units. | Precursors to the final cyclization step. |

Influence of Reaction Conditions on Mechanistic Pathways

The pathway and rate of this compound formation are highly sensitive to reaction conditions such as pH, catalysts, and the solvent system.

Effect of pH: The reaction mechanism is significantly influenced by the acidity of the medium.

In acidic solutions (pH 0.7-1.6), the rate-determining step is often the condensation of the protonated methyleneaniline intermediate with another aniline molecule. acs.org The reaction rate can increase as the oxonium-ion concentration decreases within this acidic range. acs.org The formation of the electrophilic iminium ion is favored under these conditions. mdpi.com

Near neutrality , the reaction can be retarded by the precipitation of the trimer of methyleneaniline. acs.org In neutral media, the formation of N-methylol derivatives is the primary initial interaction. researchgate.net

Catalysis: The choice of catalyst can alter the reaction efficiency. While the reaction can proceed with simple acid catalysis (e.g., hydrochloric acid), other catalysts have been explored. researchgate.netacs.org For instance, functionalized graphitic carbon nitride has been used as a catalyst for the synthesis in an aqueous medium, suggesting heterogeneous catalysis pathways can be effective. researchgate.net

Solvent Effects: The choice of solvent can impact reaction rates and yields. Polyethylene glycol (PEG-400) has been reported as a superior solvent for the condensation reaction. researchgate.net The solvent can influence the stability of intermediates and transition states.

Reactant Concentration and Substituents: Kinetic studies have shown that the initial stages of the reaction are second-order with respect to the initial aniline concentration and first-order with respect to the total concentration of formaldehyde and methyleneanilines. acs.org The presence of substituents on the aniline ring also affects the rate, with electron-donating groups generally increasing the rate of condensation. acs.org

| Condition | Influence on Mechanism/Rate |

| Acidic pH | Promotes the formation of the electrophilic methyleneanilinium ion, influencing the rate-determining step. mdpi.comacs.org |

| Neutral pH | Favors the initial formation of N-methylol derivatives; precipitation of product can occur. researchgate.netacs.org |

| Catalyst | Can provide alternative reaction pathways (e.g., heterogeneous catalysis) and improve efficiency. researchgate.net |

| Solvent | Affects the stability of intermediates and can enhance reaction rates (e.g., PEG-400). researchgate.net |

| Substituents | Electron-donating groups on the aniline ring can increase the reaction rate. acs.org |

Structural Elucidation and Conformational Analysis of Hexahydro 1,3,5 Triphenyl 1,3,5 Triazine

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the molecular structure, identifying functional groups, and probing the dynamic behavior of hexahydro-1,3,5-triphenyl-1,3,5-triazine.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution, offering insights into its chemical environment and conformational dynamics.

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays characteristic signals that confirm its highly symmetrical structure. The spectrum shows complex multiplets for the aromatic protons of the three phenyl groups and a distinct singlet for the methylene (B1212753) (-CH₂-) protons of the triazine ring.

The integration of these signals corresponds to the expected proton count: 15 aromatic protons and 6 methylene protons, confirming the successful condensation of three aniline (B41778) and three formaldehyde (B43269) units. The appearance of a single resonance for the six methylene protons is particularly informative regarding the molecule's dynamic behavior at room temperature.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25–7.17 | m | 6H | Aromatic (ortho-protons) |

| 7.05–6.98 | m | 6H | Aromatic (meta-protons) |

| 6.89–6.85 | m | 3H | Aromatic (para-protons) |

| 4.90 | s | 6H | Methylene (-NCH₂N-) |

Spectrum recorded in CDCl₃ at 400 MHz.

The hexahydro-1,3,5-triazine ring is a saturated six-membered heterocycle that, similar to cyclohexane, is not planar and exists in various conformations. The most stable conformation is predicted to be a chair form to minimize angular and torsional strain.

At room temperature, the ¹H NMR spectrum displays a sharp singlet at 4.90 ppm for the six methylene protons. This indicates that the axial and equatorial protons are indistinguishable on the NMR timescale. This phenomenon is due to rapid conformational averaging, primarily through two dynamic processes:

Ring Inversion: A rapid chair-to-chair interconversion of the triazine ring.

Nitrogen Inversion: A rapid pyramidal inversion at the nitrogen atoms.

These processes occur at a rate much faster than the NMR timescale, resulting in a time-averaged signal for the methylene protons. Studies on analogous compounds, such as hexahydro-1,3,5-trimethyl-1,3,5-triazine, have utilized variable-temperature NMR to determine the energy barriers for these conformational isomerizations. dtic.milacs.org For the triphenyl derivative, it is expected that cooling to a sufficiently low temperature would slow these inversion processes, leading to the decoalescence of the singlet into a more complex pattern (e.g., an AB quartet) representing distinct axial and equatorial protons.

Infrared (IR) spectroscopy is used to identify the functional groups and confirm the stability of the triazine core. While a specific, fully assigned spectrum for this compound is not detailed in the available literature, the key characteristic absorption bands can be predicted based on its structure and data from closely related analogs like hexahydro-1,3,5-tri-p-tolyl-s-triazine.

Expected Characteristic IR Absorption Bands:

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) |

| 2950-2850 | C-H Stretch | Aliphatic (Methylene) |

| 1600, 1490 | C=C Stretch | Aromatic Ring |

| 1350-1500 | C-N Stretch | Triazine Ring |

| 750, 690 | C-H Bend | Monosubstituted Benzene (B151609) |

The presence of strong C-N stretching bands would confirm the integrity of the hexahydrotriazine ring, while the characteristic aromatic and aliphatic C-H stretching and bending vibrations would verify the presence of the phenyl and methylene groups.

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of the compound through analysis of its fragmentation patterns. For this compound, the molecular weight is 315.41 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule exhibits a distinct fragmentation pathway. The molecular ion peak ([M]⁺) is observed at m/z 315. The most prominent feature in the spectrum is the base peak at m/z 104. This corresponds to the formation of the stable N-phenyl-methyleniminium cation ([C₆H₅NCH₂]⁺), which results from the cleavage of the triazine ring. This fragmentation is highly characteristic of N-aryl-hexahydro-1,3,5-triazines.

Mass Spectrometry Data

| m/z | Ion | Significance |

| 315 | [C₂₁H₂₁N₃]⁺ | Molecular Ion ([M]⁺) |

| 105 | [C₇H₉N]⁺ | Second Highest Peak |

| 104 | [C₇H₈N]⁺ | Base Peak ([C₆H₅NCH₂]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure and Stereochemistry

While X-ray crystallography is the definitive method for determining the solid-state structure, a specific, published crystal structure for this compound was not identified in the surveyed scientific literature. However, based on crystallographic studies of analogous hexahydro-1,3,5-triazine derivatives and computational modeling, the expected solid-state conformation can be reliably predicted. clockss.org

The triazine ring is expected to adopt a chair conformation , which is the most energetically favorable arrangement for a six-membered saturated ring. Due to significant steric hindrance, the three bulky phenyl substituents are predicted to occupy the equatorial positions on the nitrogen atoms. This tri-equatorial arrangement minimizes steric repulsion between the phenyl groups, leading to the most stable solid-state structure. The nitrogen atoms would maintain a trigonal pyramidal geometry.

Determination of Hexahydro Ring Conformation (e.g., Chair Conformation)

The six-membered hexahydro-1,3,5-triazine ring, analogous to cyclohexane, is not planar and typically adopts a puckered conformation to alleviate ring strain. The most stable and prevalent conformation for such rings is the chair form. In this arrangement, the substituents on the ring atoms can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.

In these analogous structures, the repulsion between the bulky axial aryl groups is mitigated by an outward displacement of the N–C(aryl) axial bonds from the ideal tetrahedral angle, by approximately 17–21°. This distortion helps to accommodate the steric demand of the axial substituents. It is highly probable that this compound also adopts a similar chair conformation, with the phenyl groups arranged in a manner that minimizes steric hindrance. The potential conformations would include a tri-equatorial arrangement, a di-equatorial-mono-axial arrangement, and a mono-equatorial-di-axial arrangement. The energetic favorability of each would depend on the balance between steric repulsions and other intramolecular interactions.

| Compound | Conformation | Key Structural Features |

| 1,3,5-tris-(fluorophenyl)-1,3,5-triazacyclohexanes | Diaxial–equatorial chair | Repulsion between axial aryl groups is relieved by the N–C(aryl) axial bonds being displaced outwards by 17–21°. |

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

The conformational preference of this compound is also influenced by a variety of intramolecular interactions. In the absence of hydrogen bond donors within the core structure of this specific molecule (as the nitrogen atoms are tertiary), the primary intramolecular forces at play are van der Waals interactions and potential weak C-H···π interactions.

The orientation of the phenyl substituents relative to the triazine ring is of particular importance. The rotation of the phenyl groups around the N-C bonds can lead to different conformational isomers. The interplay between the nitrogen lone pairs and the π-system of the aromatic rings can also influence the rotational barrier and the preferred orientation of the phenyl groups. In analogous 1,3,5-triaryl-1,3,5-triazacyclohexanes, the orientation of the equatorial aryl ring is observed to be dependent on the nature and position of substituents on the aryl ring. For instance, in the p-fluoro compound, the angle between the equatorial aromatic ring and the symmetry plane of the triazacyclohexane ring is 90°, which maximizes the overlap between the nitrogen lone pair and the π-orbital of the aromatic ring. This suggests that electronic effects, in addition to steric factors, play a role in determining the conformational preferences of the aryl substituents.

Conformational Dynamics Studies

The static picture provided by solid-state analysis is complemented by an understanding of the molecule's behavior in solution, where conformational dynamics come into play. The interconversion between different conformations, particularly ring inversion and nitrogen inversion, is a key aspect of the dynamic stereochemistry of hexahydro-1,3,5-triazines.

Solution-State Conformational Equilibria

In solution, this compound is expected to exist as a mixture of rapidly interconverting conformers. The equilibrium distribution of these conformers is dependent on the solvent and temperature. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamic processes.

The ¹H NMR spectrum of this compound shows a singlet for the methylene protons, which suggests that, at room temperature, the conformational interconversions (ring and nitrogen inversion) are fast on the NMR timescale. This results in an averaged signal for the axial and equatorial protons. To resolve the individual conformers and determine the energy barriers to interconversion, low-temperature NMR studies would be necessary.

| Compound Derivative | Experimental Technique | Key Findings |

| 1,3,5-tri-t-butylhexahydro-1,3,5-triazine | Electric Dipole Moments | Exists to about 85% in the conformation with one of the t-butyl groups axial. |

| This compound | ¹H NMR Spectroscopy | A single peak for methylene protons at room temperature suggests rapid conformational interconversion. |

Theoretical Modeling of Conformational Landscapes

In the absence of extensive experimental data, computational methods provide a powerful means to explore the conformational landscape of this compound. Theoretical modeling can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion.

Molecular mechanics and quantum mechanical calculations can be employed to map the potential energy surface of the molecule. These calculations would allow for the identification of the global minimum energy conformation, as well as other low-energy conformers that are likely to be populated at room temperature. Furthermore, the transition states connecting these conformers can be located, providing estimates of the activation energies for ring and nitrogen inversion.

For related systems, such as other N-substituted hexahydro-1,3,5-triazines, theoretical calculations have been instrumental in rationalizing the observed conformational preferences. These studies have shown that the nature of the N-substituents significantly influences the conformational energy landscape. For this compound, theoretical modeling would be invaluable in elucidating the preferred arrangement of the three phenyl groups and in quantifying the energetic parameters that govern its dynamic behavior in solution.

Computational Chemistry and Theoretical Studies on Hexahydro 1,3,5 Triphenyl 1,3,5 Triazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties. For the hexahydro-1,3,5-triazine scaffold, DFT has been instrumental in understanding stability, reactivity, and the influence of various substituent groups. researchgate.net

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

In studies of substituted triazine derivatives, DFT calculations have shown that the nature of the substituent dramatically influences the HOMO-LUMO gap. rsc.org For Hexahydro-1,3,5-triphenyl-1,3,5-triazine, the phenyl groups are expected to participate in the molecule's electronic structure through conjugation with the nitrogen lone pairs. This interaction would likely raise the energy of the HOMO and lower the energy of the LUMO compared to an unsubstituted hexahydrotriazine, leading to a smaller energy gap and suggesting higher reactivity. Theoretical studies on related 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones confirm that aromatic substituents directly impact the electronic structure and optical properties. nih.gov

Analysis of Active Sites (e.g., Nitrogen Atoms, Aromatic Rings)

DFT calculations can generate electron density maps and electrostatic potential (ESP) surfaces, which are invaluable for identifying reactive sites within a molecule.

Nitrogen Atoms: In this compound, the three nitrogen atoms of the heterocyclic ring possess lone pairs of electrons. DFT calculations would predict these sites to be nucleophilic and susceptible to electrophilic attack. The degree of their nucleophilicity would be modulated by the electron-withdrawing or -donating nature of the phenyl substituents.

Aromatic Rings: The phenyl groups are themselves potential sites for reaction. The ortho-, meta-, and para-positions on the rings will have varying electron densities, making them targets for electrophilic aromatic substitution. The nitrogen atoms attached to the rings act as activating groups, directing incoming electrophiles primarily to the ortho- and para-positions.

In analogous DFT studies on the adsorption of RDX on surfaces, analysis of the molecule's electrostatic potential was critical to understanding how it interacts with other materials, with the nitro groups and ring atoms being key interaction sites. researchgate.netresearchgate.net

Investigation of Substituent Effects on Electronic Properties

The systematic replacement of substituents on a core structure is a common theoretical approach to tune a molecule's properties. While the subject molecule has phenyl groups, studies on other triazines with a variety of substituents (e.g., -NO₂, -NH₂, -N₃) show clear trends. researchgate.net

Electron-donating groups (like -NH₂) generally increase the HOMO energy and destabilize the molecule, making it more reactive towards electrophiles.

Electron-withdrawing groups (like -NO₂) lower both HOMO and LUMO energies, increase the thermal stability, and make the molecule more susceptible to nucleophilic attack. researchgate.net

A DFT study on 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones and their thione analogues demonstrated that replacing carbonyl oxygen atoms with sulfur (a less electronegative element) leads to a significant bathochromic (red) shift in the absorption bands, indicating a smaller HOMO-LUMO gap and altered electronic properties. nih.gov This highlights the sensitivity of the triazinane core's electronic structure to the nature of its substituents. For this compound, substituting the phenyl rings themselves (e.g., with nitro or methoxy (B1213986) groups) would be expected to produce predictable changes in its electronic and reactive properties.

Geometrical Optimization and Energetics

A primary application of DFT is to find the lowest-energy three-dimensional structure of a molecule. This "geometrical optimization" predicts bond lengths, bond angles, and dihedral angles. For the hexahydro-1,3,5-triazine ring, calculations typically show a stable chair conformation.

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|

| r(N-N) | 1.417 | 1.36 |

| r(N-O) | 1.248 | 1.23 |

| θ(N-N-C) | 119.7 | 118.7 |

These calculations also provide the total electronic energy of the molecule, which can be used to calculate heats of formation and reaction energies, providing fundamental thermodynamic data.

Monte Carlo Simulations for Molecular Interactions

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are particularly useful for studying the behavior of systems with many molecules, such as liquids and solids.

For molecular crystals, MC simulations can be used to predict crystal packing, lattice energies, and thermodynamic properties. dtic.mil This is achieved by developing an intermolecular potential (or force field) that describes the interactions between molecules. The simulation then explores different arrangements of molecules within a crystal lattice, accepting or rejecting moves based on their energetic favorability.

Studies on RDX have successfully used isothermal-isobaric Monte Carlo simulations to test intermolecular potentials. dtic.mil These simulations, which maintain constant temperature and pressure, were able to reproduce experimental lattice dimensions and molecular orientations over a wide range of temperatures, validating the accuracy of the computational model. dtic.mil For this compound, a similar approach could be used to predict its crystal structure and sublimation energy, providing insights into its solid-state properties.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations are exceptionally well-suited for studying conformational dynamics. The hexahydro-1,3,5-triazine ring is not static; it can undergo conformational changes, most notably the "ring inversion" or chair-to-chair interconversion. MD simulations on RDX have been used to investigate this process, providing information on the energy barriers and timescales of these conformational shifts. nih.gov

Furthermore, MD simulations can be used to model the melting of molecular crystals. Simulations of RDX have shown that upon heating, the molecule's conformation changes significantly, and the simulation can track the loss of orientational and translational order as the crystal melts. researchgate.net Such studies rely on an accurate force field, which is a set of parameters describing the potential energy of the system. An empirical nonreactive force field developed for RDX was shown to accurately reproduce its crystal structure, vibrational frequencies, and thermal expansion coefficients in MD simulations. researchgate.net A similar force field could be developed for this compound to study its conformational flexibility, interactions in solution, and behavior at different temperatures.

Quantum Chemical Descriptors and Their Correlation with Reactivity

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules through the calculation of quantum chemical descriptors. For this compound, theoretical studies help in understanding its stability, reactivity, and potential applications. These descriptors are derived from the molecular orbital theory, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Detailed research findings from dedicated computational studies specifically detailing the quantum chemical descriptors for this compound are not extensively available in the public domain. However, the principles of computational chemistry allow for the prediction of these properties and their correlation with the molecule's reactivity. The reactivity of a molecule is fundamentally governed by the energy and symmetry of its frontier molecular orbitals (HOMO and LUMO).

The energy of the HOMO is an indicator of the molecule's ability to donate electrons, with higher HOMO energy suggesting a better electron donor. Conversely, the energy of the LUMO indicates the molecule's ability to accept electrons, with lower LUMO energy pointing to a better electron acceptor. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

From these frontier orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). It indicates the ease of electron cloud polarization.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). This index quantifies the electrophilic power of a molecule.

While specific calculated values for this compound are not readily found in existing literature, studies on similar triazine derivatives provide a framework for understanding its expected electronic properties. For instance, the introduction of phenyl groups, which are electron-withdrawing, is expected to influence the energies of the frontier orbitals. The nitrogen atoms in the triazine ring, with their lone pairs of electrons, are likely to be the primary sites for electrophilic attack, a prediction that can be quantified by analyzing the local reactivity descriptors such as Fukui functions, which indicate the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

The correlation between these quantum chemical descriptors and the reactivity of this compound would be significant in predicting its behavior in chemical reactions. A lower HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to reactions with other chemical species. The electrophilicity index would be particularly useful in understanding its interactions with nucleophiles.

Table of Expected Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance in Reactivity |

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / η | Measure of the ease of electron cloud polarization. |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character. |

Further dedicated computational studies employing methods like Density Functional Theory (DFT) would be necessary to obtain precise values for these descriptors for this compound and to build a quantitative structure-activity relationship (QSAR) model based on these parameters. Such studies would enable a more accurate prediction of its reactivity and guide its potential applications in various fields of chemistry.

Reactivity and Derivatization of the Hexahydro 1,3,5 Triphenyl 1,3,5 Triazine Scaffold

Types of Chemical Transformations

The chemical transformations of the hexahydro-1,3,5-triphenyl-1,3,5-triazine scaffold can be broadly categorized into oxidation, reduction, and nucleophilic substitution reactions. While specific studies on the triphenyl-substituted variant are not extensively documented, the general reactivity of N-aryl substituted hexahydro-1,3,5-triazines provides a foundational understanding of its chemical behavior.

Oxidation Reactions (e.g., with Strong Oxidizing Agents)

The oxidation of hexahydro-1,3,5-triazines can lead to various products depending on the oxidizing agent and reaction conditions. For N-nitro-substituted derivatives such as Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), oxidation using Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) has been shown to proceed rapidly, leading to the mineralization of the organic compound. nih.gov This process involves the generation of highly reactive hydroxyl radicals that attack the triazine ring, ultimately breaking it down into smaller molecules like formaldehyde (B43269), formic acid, nitrate, and nitrogen gas. nih.gov While direct studies on the oxidation of this compound with strong oxidizing agents are limited, it is plausible that under harsh oxidative conditions, the phenyl groups could undergo hydroxylation or other modifications, and the triazine ring itself could be susceptible to cleavage.

Reduction Reactions to Amine Derivatives

The reduction of the hexahydro-1,3,5-triazine ring can be a challenging transformation due to the stability of the saturated heterocyclic system. However, in the case of nitro-substituted derivatives like RDX, the nitro groups are readily reduced. Under anaerobic conditions, RDX can undergo successive reduction of its nitro groups to form nitroso derivatives. dtic.mil Further reduction can lead to ring cleavage and the formation of various smaller molecules, including hydrazines, formaldehyde, and methanol. dtic.mil Reductive treatment of RDX with elemental iron has also been shown to yield formaldehyde, ammonium (B1175870) ions, and nitrous oxide. nih.gov For this compound, which lacks easily reducible nitro groups, the reduction of the triazine ring itself to produce amine derivatives would require potent reducing agents and harsh conditions, and is not a commonly reported transformation. The phenyl groups, however, could potentially be hydrogenated to cyclohexyl groups under specific catalytic hydrogenation conditions. The reduction of nitroarenes to anilines is a well-established industrial process, often utilizing catalytic hydrogenation. sci-hub.st

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the aromatic rings of this compound are expected to follow the principles of electrophilic aromatic substitution, where the triazine ring acts as a substituent on the phenyl groups. The nitrogen atoms of the triazine ring are generally deactivating towards electrophilic substitution on the attached phenyl rings. Conversely, for aromatic triazines (as opposed to the saturated hexahydrotriazines), nucleophilic aromatic substitution (SNAr) is a characteristic reaction, particularly when the ring is substituted with electron-withdrawing groups. For instance, 2,4,6-trichloro-1,3,5-triazine readily undergoes sequential nucleophilic substitution of its chlorine atoms. arkat-usa.org In the case of this compound, the saturated nature of the triazine ring makes direct nucleophilic substitution on the ring itself unlikely. However, the nitrogen atoms can exhibit nucleophilic character. Additionally, some studies have explored the nucleophilic radical substitution (SRN1) mechanism for triazine herbicides in reactions with polysulfides. nih.gov

Cycloaddition Reactions of 1,3,5-Triazinanes

1,3,5-Triazinanes, including the triphenyl derivative, are valuable precursors in cycloaddition reactions for the synthesis of various nitrogen-containing heterocycles. They can act as synthons for two, three, four, or even six-atom fragments in these reactions.

Fragment-Recombination Cycloadditions (e.g., [2+2+1+1], [3+2], [3+3], [4+2], [4+4]/[4+2])

A variety of fragment-recombination cycloadditions involving 1,3,5-triazinanes have been developed:

[2+2+1+1] Cycloaddition: An acetic acid-catalyzed [2+2+1+1] cycloaddition of 1,3,5-triazinanes with methylene (B1212753) compounds provides access to hexahydropyrimidines. researchgate.net

[3+2] Cycloaddition: The reaction of 1,3,5-triazinanes with donor-acceptor aziridines can proceed via a [3+2] cycloaddition to yield diversely substituted imidazolidines. researchgate.net

[3+3] Cycloaddition: In reactions with 3-aminoindoles and 3-aminobenzothiophenes, 1,3,5-triazinanes can participate in a (3+3) reaction pathway, incorporating three atoms of the triazinane into pyrimidine-fused indoles/benzothiophenes. researchgate.net

[4+2] Cycloaddition: An inverse-electron-demand aza-Diels-Alder reaction between 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes has been developed for the synthesis of polyfunctionalized tetrahydropyridines. rsc.org

[4+4]/[4+2] Cycloaddition: The formal [4+4]/[4+2] cycloadditions of 3H-benzo[c] researchgate.netrsc.orgdithiol-3-ones and hexahydro-1,3,5-triazines have been reported.

Table 1: Examples of Fragment-Recombination Cycloadditions with 1,3,5-Triazinanes

| Cycloaddition Type | Reactants | Product | Reference |

| [2+2+1+1] | 1,3,5-Triazinanes and Methylene Compounds | Hexahydropyrimidines | researchgate.net |

| [3+2] | 1,3,5-Triazinanes and Donor-Acceptor Aziridines | Imidazolidines | researchgate.net |

| [3+3] | 1,3,5-Triazinanes and 3-Aminoindoles | Pyrimidine-fused Indoles | researchgate.net |

| [4+2] | 1,3,5-Triazinanes and 4,4-Dicyano-2-methylenebut-3-enoates | Tetrahydropyridines | rsc.org |

Catalyzed Cycloadditions (e.g., Ruthenium, Copper, Cinchona Alkaloid-derived Thiourea)

Catalysts can play a crucial role in promoting and controlling the cycloaddition reactions of 1,3,5-triazinanes:

Ruthenium Catalysis: Ruthenium complexes, such as Cp*RuCl(PPh3)2, have been shown to be effective catalysts for azide-alkyne cycloadditions, leading to the formation of 1,2,3-triazoles. nih.gov While not a direct reaction of the triazinane ring, this highlights the utility of ruthenium in related cycloaddition chemistry. More directly, an efficient ruthenium-catalyzed synthesis of tri-substituted 1,3,5-triazinones from alcohols and guanylureas has been developed. rsc.orglookchem.com

Copper Catalysis: Copper(I) is a well-known catalyst for the azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". beilstein-journals.org Copper(II) acetate (B1210297) has been used as a catalyst for the aerobic oxidative coupling of alcohols and amidine hydrochlorides to synthesize 1,3,5-triazines. rsc.org Furthermore, a copper-catalyzed synthesis of 1,3,5-triaryl triazinane derivatives from amines and formaldehyde has been reported using copper-ferrite nanoparticles as a catalyst. researchgate.net

Cinchona Alkaloid-derived Thiourea Catalysis: Cinchona alkaloid-based thioureas are effective bifunctional organocatalysts for a variety of asymmetric reactions. rsc.org These catalysts have been applied in the asymmetric synthesis of 1,3-dioxolanes via a formal [3+2]-cycloaddition. researchgate.net

Table 2: Examples of Catalyzed Cycloadditions Involving 1,3,5-Triazinane Precursors or Analogs

| Catalyst | Reaction Type | Reactants | Product | Reference |

| Ruthenium complex | Synthesis of Triazinones | Alcohols and Guanylureas | 1,3,5-Triazinones | rsc.orglookchem.com |

| Copper-ferrite NPs | Condensation/Cyclotrimerization | Amines and Formaldehyde | 1,3,5-Triaryl Triazinanes | researchgate.net |

| Cinchona Alkaloid Thiourea | Formal [3+2] Cycloaddition | Not specified | 1,3-Dioxolanes | researchgate.net |

Diene Hydroruthenation and Imine Addition

A notable reaction involving the this compound scaffold is the ruthenium-catalyzed hydroaminomethylation of 1,3-dienes. In this process, the triazine serves as an in situ source of formaldimines. The catalytic cycle, as elucidated by deuterium (B1214612) labeling studies, involves several key steps. wikipedia.orgresearchgate.net

Initially, a ruthenium catalyst undergoes hydroruthenation with the 1,3-diene, leading to the formation of a nucleophilic allylruthenium complex. Concurrently, the hexahydro-1,3,5-triazine is in equilibrium with its monomeric N-phenylmethanimine form. The allylruthenium complex then undergoes a turnover-limiting addition to the imine. Subsequent protonolysis of the resulting amidoruthenium species releases the final homoallylic amine product and regenerates a ruthenium alkoxide. The catalytic cycle is completed by β-hydride elimination from the ruthenium alkoxide. wikipedia.orgresearchgate.net

Table 1: Key Steps in Ruthenium-Catalyzed Diene Hydroaminomethylation

| Step | Description |

|---|---|

| Diene Hydroruthenation | The ruthenium catalyst reacts with the 1,3-diene to form an allylruthenium complex. |

| Imine Generation | This compound provides a source of N-phenylmethanimine. |

| Imine Addition | The allylruthenium complex adds to the imine in the rate-determining step. |

| Protonolysis | The resulting amidoruthenium intermediate is protonated to release the homoallylic amine product. |

| Catalyst Regeneration | β-hydride elimination from the ruthenium alkoxide regenerates the active catalyst. |

N,N-Acetalization

The formation of the this compound ring itself is a prime example of N,N-acetalization chemistry. This process involves the condensation of three equivalents of an aniline (B41778) with three equivalents of formaldehyde. wikipedia.org The mechanism proceeds through the initial formation of a hemiaminal intermediate from the reaction of the primary amine with formaldehyde. This hemiaminal can then dehydrate to form a reactive imine. The trimerization of this imine leads to the formation of the stable six-membered hexahydro-1,3,5-triazine ring, which can be considered a cyclic N,N-acetal.

Fragmentation Processes of Hexahydro-1,3,5-triazinanes

Under electron ionization mass spectrometry (EI-MS), this compound undergoes characteristic fragmentation, providing insights into its structural stability. The fragmentation pattern is dominated by cleavages that lead to the formation of stable, resonance-stabilized ions.

A primary fragmentation pathway involves the cleavage of the triazine ring. The mass spectrum of this compound exhibits a base peak at m/z 105 and another significant peak at m/z 104. These peaks can be attributed to the formation of the N-phenylformiminium ion ([C₆H₅NCH₂]⁺) and the N-phenyl-1-iminoethenyl radical cation ([C₆H₅NCH]⁺•), respectively. The molecular ion peak is also observed, confirming the identity of the parent compound.

Table 2: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 315 | [C₂₁H₂₁N₃]⁺• (Molecular Ion) |

| 211 | [C₁₄H₁₃N₂]⁺ |

| 105 | [C₇H₇N]⁺ |

| 104 | [C₇H₆N]⁺ |

Functionalization Strategies for Novel Derivatives

The synthesis of novel derivatives of this compound can be approached through the introduction of substituents on the phenyl rings or by modification of the heterocyclic core.

Introduction of Varied Substituents

The introduction of substituents onto the phenyl rings of the this compound scaffold can be achieved through standard electrophilic aromatic substitution reactions. However, the reactivity of the phenyl rings is influenced by the nitrogen atoms of the triazine ring. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can potentially be employed to introduce a wide range of functional groups. The conditions for these reactions would need to be carefully controlled to avoid undesired side reactions involving the triazine ring.

Alternatively, substituted derivatives can be synthesized by employing appropriately substituted anilines in the initial condensation reaction with formaldehyde. This approach allows for the direct incorporation of a wide variety of functional groups onto the phenyl rings.

Exploration of Heterocyclic Modifications

The hexahydro-1,3,5-triazine ring can undergo ring-opening and recyclization reactions to form other heterocyclic systems. These reactions often involve the use of the triazine as a synthon for smaller building blocks. For instance, in the presence of certain reagents, the triazine ring can be cleaved to generate imine or amidine fragments, which can then be trapped by other reactants to form new five- or six-membered heterocyclic rings. This strategy provides a pathway to a diverse array of heterocyclic structures starting from the readily available triazine scaffold.

Applications and Research Significance of Hexahydro 1,3,5 Triphenyl 1,3,5 Triazine in Advanced Fields

Building Blocks in Organic Synthesis

The utility of Hexahydro-1,3,5-triphenyl-1,3,5-triazine as a foundational element in organic synthesis is well-established. Its structure allows it to serve as a stable precursor that can be readily transformed into various reactive intermediates or incorporated into more elaborate molecular frameworks. chemimpex.com

Formation of Complex Organic Molecules

This compound functions as a key building block in the synthesis of more complex molecules. chemimpex.com Its stable, six-membered ring structure provides a robust starting point for multi-step synthetic sequences. Researchers have utilized this compound as a scaffold in drug design, leveraging its defined three-dimensional geometry to develop new therapeutic agents. chemimpex.com

In more advanced applications, the triazine ring can participate directly in cycloaddition reactions. For instance, research on related 1,3,5-triaryl-1,3,5-triazinanes has shown their utility in novel base-promoted [3 + 2] cycloaddition reactions with azaoxyallyl cations to yield 4-imidazolidinones. researchgate.net Furthermore, these triazines have been employed in gold-catalyzed regioselective cyclocarboamination of ynamides, providing a direct route to valuable 5-aminotetrahydropyrimidines. researchgate.net These transformations highlight the capacity of the hexahydrotriazine core to act as a linchpin in the assembly of complex heterocyclic systems.

Precursors to Imines and Other Intermediates

A significant role of this compound in organic synthesis is its function as a stable, solid source of N-phenylmethanimine. The formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is typically achieved through the condensation of a primary amine with formaldehyde (B43269), a reaction that is often reversible. wikipedia.org This equilibrium allows the triazine to act as a convenient in situ generator of the corresponding imine under specific reaction conditions, avoiding the need to handle the often-unstable imine directly. researchgate.net

Research has demonstrated that under catalytic conditions, such as ruthenium-catalyzed transfer hydrogenation, 1,3,5-tris(aryl)-hexahydro-1,3,5-triazines can release formaldimines. researchgate.net These generated imines can then engage in subsequent reactions, for example, a reductive C-C coupling with 1,3-dienes to form homoallylic amines. researchgate.net This strategy of using the triazine as an imine precursor has been applied in various transformations, including hydroaminomethylation, Mannich reactions, and other cycloaddition processes. researchgate.net

Polymer Chemistry and Material Science

In the realm of polymer chemistry and material science, this compound is recognized for its ability to impart enhanced properties to polymeric materials. chemimpex.com

Crosslinking Agents in Polymer Synthesis

This compound serves as an effective crosslinking agent in the synthesis of polymers. chemimpex.com During polymerization or curing processes, the triazine ring can react and form covalent bonds between polymer chains. This creates a three-dimensional network structure, which is fundamental to the formation of thermosetting plastics and other high-performance materials. The trifunctional nature of the triazine core allows it to connect multiple polymer backbones, significantly increasing the molecular weight and altering the material's properties from thermoplastic to thermoset. While specific studies on the triphenyl derivative are noted, the principle is supported by research on related compounds like 1,3,5-triacryloyl-hexahydro-s-triazine, which is used to effectively cross-link protein subunits. nih.gov

Enhancement of Mechanical Properties and Thermal Stability of Polymers

The incorporation of this compound into polymer matrices leads to a marked enhancement of their mechanical properties and thermal stability. chemimpex.com The rigid, crosslinked network formed by the triazine limits the mobility of polymer chains, which translates to increased hardness, tensile strength, and resistance to deformation.

Development of Coatings, Adhesives, and High-Performance Materials

The beneficial effects of this compound on polymer properties make it a valuable additive in the formulation of advanced materials. chemimpex.com Its use is particularly noted in the development of durable coatings, strong adhesives, and other high-performance materials. chemimpex.com

These materials are often designed for demanding environments, such as those encountered in the automotive and aerospace industries. chemimpex.com The enhanced thermal resistance and mechanical strength imparted by the triazine crosslinker are critical for applications requiring long-term durability and reliability. chemimpex.com

Summary of Research Applications

| Application Area | Specific Use | Key Outcome |

| Organic Synthesis | Building block for complex molecules chemimpex.com | Formation of heterocyclic systems like imidazolidinones and tetrahydropyrimidines researchgate.net |

| Organic Synthesis | In situ precursor to imines researchgate.net | Facilitates reactions such as hydroaminomethylation and Mannich reactions researchgate.net |

| Polymer Chemistry | Crosslinking agent chemimpex.com | Creates robust polymer networks, converting thermoplastics to thermosets. |

| Material Science | Polymer additive chemimpex.com | Enhances mechanical strength and thermal stability of polymers chemimpex.comibm.com |

| Material Science | Component in advanced materials chemimpex.com | Development of high-performance coatings and adhesives for aerospace and automotive use chemimpex.com |

Hexahydro-1,3,5-triazine Polymers

This compound is recognized for its potential role in polymer chemistry, primarily as a building block or crosslinking agent. chemimpex.com The incorporation of the rigid, three-dimensional structure of the hexahydrotriazine ring into a polymer backbone can enhance thermal stability and modify mechanical properties. chemimpex.com As a crosslinking agent, it can create durable network polymers with applications envisioned in robust materials for the automotive and aerospace industries. chemimpex.com

The general class of N,N',N"-trisubstituted hexahydro-1,3,5-triazines arises from the condensation reaction of a primary amine with formaldehyde. For the triphenyl derivative, this involves the reaction of aniline (B41778) with formaldehyde. wikipedia.org The presence of the three phenyl groups introduces significant steric bulk and hydrophobicity, which would be imparted to any resulting polymer. While the synthesis of polymers directly from this compound is not extensively detailed in research literature, related derivatives such as 1,3,5-triacryloyl-hexahydro-1,3,5-triazine have been successfully copolymerized to create cross-linked networks.

Table 1: Potential Polymer Applications of this compound

| Application Area | Potential Role of Compound | Expected Improvement in Polymer Properties |

| Advanced Coatings | Additive or Monomer | Enhanced durability and chemical resistance |

| High-Performance Adhesives | Crosslinking Agent | Increased thermal stability and bond strength |

| Aerospace & Automotive | Component in Composites | Improved mechanical robustness |

Supramolecular Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent intermolecular forces. The 1,3,5-triazine (B166579) scaffold, in its aromatic form, is a well-established building block in this area due to its ability to participate in hydrogen bonding and π-π stacking. The saturated hexahydro-1,3,5-triazine ring of the triphenyl derivative offers a different geometric and electronic profile for such applications.

Role as Ligands in Metal Complex Formation

The N,N',N"-hexahydro-1,3,5-triazine framework can function as a tripodal, or tridentate, ligand, where the three nitrogen atoms can coordinate to a central metal ion. This class of ligands is sometimes referred to as TACH (triazacyclohexane). wikipedia.org The coordination of the nitrogen atoms in a facial arrangement allows for the formation of stable metal complexes.

While specific research detailing the coordination complexes of this compound is not prominent, the principle has been demonstrated with simpler derivatives. For instance, 1,3,5-trimethyl-1,3,5-triazacyclohexane forms a stable complex with molybdenum hexacarbonyl, Mo(CO)₃[(CH₂)₃(NMe)₃]. wikipedia.org It is plausible that this compound could form similar complexes, with the bulky phenyl groups influencing the solubility, stability, and catalytic activity of the resulting metallo-supramolecular assembly. The steric hindrance from the phenyl groups would likely create a unique coordination pocket around the metal center.

Table 2: Comparison of TACH Ligand Derivatives

| Ligand Derivative | Substituent on Nitrogen | Known Metal Complexes | Potential Properties Influenced by Substituent |

| 1,3,5-Trimethyl-1,3,5-triazacyclohexane | Methyl (-CH₃) | Mo(CO)₃[(CH₂)₃(NMe)₃] wikipedia.org | Basic electronic properties, lower steric hindrance |

| This compound | Phenyl (-C₆H₅) | Not specified in literature | Increased steric bulk, modified solubility, potential for π-interactions |

Self-Assembly and Dynamic Covalent Systems

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. While the aromatic 1,3,5-triazine ring is a key component in many self-assembling systems due to its hydrogen bonding capabilities, the saturated core of this compound lacks these specific hydrogen bond donor/acceptor sites. Its potential for self-assembly would likely rely on weaker van der Waals forces and potential π-stacking interactions between the phenyl groups of adjacent molecules.